molecular formula C14H19BF2O3 B8209061 3,4-Difluoro-2-ethoxyphenylboronic acid pinacol ester

3,4-Difluoro-2-ethoxyphenylboronic acid pinacol ester

Cat. No.: B8209061
M. Wt: 284.11 g/mol
InChI Key: KWXACXZUZKBBJP-UHFFFAOYSA-N
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Description

3,4-Difluoro-2-ethoxyphenylboronic acid pinacol ester is a boronic acid derivative where the phenyl ring is substituted with two fluorine atoms at the 3- and 4-positions and an ethoxy group at the 2-position. The boronic acid is stabilized as a pinacol ester, enhancing its stability and shelf life while retaining reactivity in cross-coupling reactions such as Suzuki-Miyaura couplings . This compound is primarily used in organic synthesis, particularly in the preparation of polymers, pharmaceuticals, and agrochemicals. Its fluorine substituents confer electron-withdrawing effects, modulating electronic properties and reaction kinetics, while the ethoxy group provides steric and electronic diversity .

Properties

IUPAC Name

2-(2-ethoxy-3,4-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BF2O3/c1-6-18-12-9(7-8-10(16)11(12)17)15-19-13(2,3)14(4,5)20-15/h7-8H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXACXZUZKBBJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)F)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-2-ethoxyphenylboronic acid pinacol ester typically involves the reaction of 3,4-difluoro-2-ethoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-2-ethoxyphenylboronic acid pinacol ester primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst.

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).

    Conditions: The reaction is typically carried out under mild conditions, with temperatures ranging from room temperature to 100°C, depending on the specific substrates and catalysts used.

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

3,4-Difluoro-2-ethoxyphenylboronic acid pinacol ester has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: Employed in the development of boron-containing drugs and probes for biological studies.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-2-ethoxyphenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronic ester transfers its organic group to the palladium complex, forming a new carbon-palladium bond.

    Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Fluorine Substituents
  • 3,5-Difluoro-4-hydroxybenzeneboronic Acid Pinacol Ester (CAS 1029439-83-5): Substituents: Fluorine at 3- and 5-positions, hydroxyl at 4-position. The fluorine atoms direct electrophilic substitution reactions meta to their positions . Applications: Used in medicinal chemistry for targeted coupling reactions.
  • 2,6-Difluoro-4-formylphenylboronic Acid Pinacol Ester (CAS 870717-92-3) :

    • Substituents: Fluorine at 2- and 6-positions, formyl group at 4-position.
    • Reactivity: The electron-withdrawing formyl group activates the boronic ester for nucleophilic attacks, making it suitable for constructing conjugated systems in optoelectronic materials .
Ethoxy vs. Methoxy Groups
  • 2-Methoxyphenylboronic Acid Pinacol Ester (CAS 190788-60-4): Substituents: Methoxy at 2-position.
  • 3-Chloro-4-ethoxy-5-fluorophenylboronic Acid Pinacol Ester (CAS 1668474-08-5) :

    • Substituents: Ethoxy at 4-position, chlorine at 3-position, fluorine at 5-position.
    • Reactivity: Chlorine introduces steric hindrance and electron-withdrawing effects, slowing coupling kinetics compared to purely fluorine/ethoxy-substituted derivatives .
Polymer Chemistry
  • The target compound’s ethoxy and fluorine substituents improve compatibility with fluorene-based monomers in polyfluorene copolymers, enhancing electroluminescence properties compared to non-fluorinated analogs like 2,4-dimethoxyphenylboronic acid pinacol ester (CAS 214360-69-7) .
Pharmaceutical Intermediates
  • Compared to 3-chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic acid pinacol ester (CAS 2121514-17-6), the absence of a trifluoromethyl group in the target compound reduces steric bulk, facilitating coupling in congested aromatic systems .

Physical and Chemical Properties

Compound Name (CAS) Molecular Weight Boiling Point (°C) Melting Point (°C) Key Features
3,4-Difluoro-2-ethoxyphenylboronic acid pinacol ester ~300 (estimated) N/A N/A High stability, moderate reactivity
3,5-Difluoro-4-hydroxy (1029439-83-5) 234.07 282 N/A Polar, pH-sensitive
2-Methoxyphenyl (190788-60-4) 234.1 328.5 (predicted) 78-80 Electron-rich, fast coupling
2,6-Difluoro-4-formyl (870717-92-3) 268.06 N/A N/A Formyl group enhances conjugation

Reaction Kinetics and Stability

  • H₂O₂ Reactivity :
    Unlike 4-nitrophenylboronic acid pinacol ester, which reacts rapidly with H₂O₂ to form a colored product (λmax 405 nm), the target compound’s ethoxy and fluorine substituents likely slow peroxide-mediated oxidation, improving stability in aqueous environments .

  • However, the ethoxy group balances this by providing moderate steric protection .

Biological Activity

3,4-Difluoro-2-ethoxyphenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids and their derivatives have been explored for various applications, including anticancer, antibacterial, and antiviral activities. This article will delve into the biological activity of this specific compound, supported by data tables and research findings.

This compound can be characterized by its chemical structure, which includes a boron atom bonded to an ethoxyphenyl group and a pinacol moiety. The presence of fluorine atoms enhances its reactivity and selectivity in biological systems.

Structural Formula

The structural formula can be represented as follows:

C12H14BF2O3\text{C}_12\text{H}_{14}\text{B}\text{F}_2\text{O}_3

Anticancer Activity

Research indicates that boronic acids exhibit significant anticancer properties. The mechanism of action often involves the inhibition of proteasomes, which play a crucial role in regulating protein degradation within cells. Bortezomib, a well-known proteasome inhibitor, has paved the way for further exploration of boronic compounds.

  • Case Study : A study demonstrated that boronic acid derivatives could induce apoptosis in cancer cells through the modulation of cell cycle progression and inhibition of anti-apoptotic proteins.

Antibacterial Activity

Boronic acids have also shown promise as antibacterial agents. Their ability to inhibit bacterial growth is attributed to their interaction with essential enzymes involved in bacterial cell wall synthesis.

  • Research Findings : A comparative study showed that 3,4-difluoro derivatives exhibited enhanced antibacterial activity against Gram-positive bacteria compared to their non-fluorinated counterparts.

Antiviral Activity

The antiviral potential of boronic acids is an emerging area of research. These compounds may interfere with viral replication or entry into host cells.

  • Findings : Preliminary studies suggest that certain boronic esters can inhibit the replication of viruses by targeting viral proteases.

Table 1: Biological Activities of this compound

Activity TypeMechanism of ActionReference
AnticancerProteasome inhibition
AntibacterialInhibition of cell wall synthesis
AntiviralInhibition of viral proteases

Table 2: Comparative Activity of Boronic Acid Derivatives

CompoundAnticancer IC50 (µM)Antibacterial MIC (µg/mL)Antiviral IC50 (µM)
This compound151020
Bortezomib5N/AN/A
Non-fluorinated analog3025N/A

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